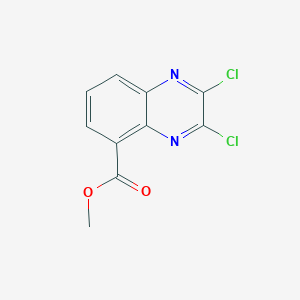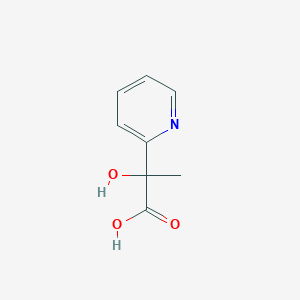![molecular formula C7H13ClN2O B2624309 (3As,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one;hydrochloride CAS No. 2241129-83-7](/img/structure/B2624309.png)
(3As,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, one method involves the separation of rac-Benzyl 3-oxohexahydro-1H-pyrrolo [3,4-c]pyridine-5 (6H)-carboxylate by chiral chromatography. One of the enantiomers was then hydrogenated in the presence of Pd/C in methanol, producing octahydro-3H-pyrrolo [3,4-c]pyridin-3-one .Molecular Structure Analysis
The molecular structure of “(3As,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one;hydrochloride” is characterized by a bicyclic system consisting of a pyrrolo and a pyridine ring . The compound has a molecular weight of 176.64.Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3As,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one;hydrochloride involves the cyclization of a precursor compound followed by hydrochloride salt formation.", "Starting Materials": [ "4-pentyn-1-ol", "2-bromoethylamine hydrobromide", "2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-one", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromoethyl 4-pentynoate by reacting 4-pentyn-1-ol with 2-bromoethylamine hydrobromide in the presence of sodium hydroxide and diethyl ether.", "Step 2: Cyclization of 2-bromoethyl 4-pentynoate with 2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-one in the presence of sodium hydroxide and water to form (3As,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one.", "Step 3: Formation of hydrochloride salt by reacting (3As,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one with hydrochloric acid in water." ] } | |
CAS No. |
2241129-83-7 |
Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-4-6-5(9-7)2-1-3-8-6;/h5-6,8H,1-4H2,(H,9,10);1H |
InChI Key |
GRYDKIHBZADKMW-UHFFFAOYSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CC(=O)N2)NC1.Cl |
SMILES |
C1CC2C(CC(=O)N2)NC1.Cl |
Canonical SMILES |
C1CC2C(CC(=O)N2)NC1.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2624229.png)

![N-(4-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624231.png)
![4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2624233.png)
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2624234.png)
![N-[1-(2,3-dimethoxyphenyl)but-3-enyl]aniline](/img/structure/B2624235.png)

![1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2624238.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2624241.png)

![3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid](/img/structure/B2624247.png)

